molecular formula C3F9InO9S3 B151923 Indium(III) trifluoromethanesulfonate CAS No. 128008-30-0

Indium(III) trifluoromethanesulfonate

Cat. No.: B151923
CAS No.: 128008-30-0
M. Wt: 562 g/mol
InChI Key: UCYRAEIHXSVXPV-UHFFFAOYSA-K
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Description

Indium(III) trifluoromethanesulfonate, also known as indium(III) triflate, is a chemical compound with the molecular formula (CF₃SO₃)₃In. It is a white, hygroscopic powder that is used primarily as a Lewis acid catalyst in organic synthesis. This compound is known for its high stability and effectiveness in catalyzing various chemical reactions .

Preparation Methods

Indium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of indium(III) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

In2O3+6CF3SO3H2In(CF3SO3)3+3H2O\text{In}_2\text{O}_3 + 6 \text{CF}_3\text{SO}_3\text{H} \rightarrow 2 \text{In}(\text{CF}_3\text{SO}_3)_3 + 3 \text{H}_2\text{O} In2​O3​+6CF3​SO3​H→2In(CF3​SO3​)3​+3H2​O

In industrial settings, the production of this compound may involve more complex procedures to ensure high purity and yield. These methods often include additional purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Indium(III) trifluoromethanesulfonate is involved in various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the common reactions it undergoes include:

    Substitution Reactions: It can catalyze nucleophilic substitution reactions, where it activates electrophiles to facilitate the substitution process.

    Cycloaddition Reactions: It is used in Diels-Alder reactions to form cyclic compounds.

    Condensation Reactions: It catalyzes the formation of carbon-carbon bonds in aldol condensations and related reactions.

Common reagents used in these reactions include dienes, aldehydes, ketones, and various nucleophiles. The major products formed depend on the specific reaction but often include complex organic molecules such as benzoxazoles and decahydroquinoline derivatives .

Scientific Research Applications

Indium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Organic Synthesis: It is extensively used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It serves as a precursor for the preparation of indium-containing materials, such as indium oxide and indium sulfide, which are used in electronics and optoelectronics.

    Biological Studies: It is used in the synthesis of biologically active compounds, including potential drug candidates.

    Industrial Catalysis: It is employed in various industrial processes to enhance reaction rates and selectivity

Mechanism of Action

The mechanism by which indium(III) trifluoromethanesulfonate exerts its catalytic effects involves its ability to act as a Lewis acid. It coordinates with electron-rich species, thereby increasing the electrophilicity of the reaction center. This facilitates various chemical transformations, such as nucleophilic attacks and cycloadditions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Indium(III) trifluoromethanesulfonate is often compared with other metal triflates, such as scandium(III) trifluoromethanesulfonate, ytterbium(III) trifluoromethanesulfonate, and bismuth(III) trifluoromethanesulfonate. While these compounds share similar catalytic properties, this compound is unique due to its high stability and effectiveness in a broader range of reactions. Other similar compounds include:

This compound stands out for its versatility and efficiency in catalysis, making it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

indium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYRAEIHXSVXPV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9InO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370444
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128008-30-0
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(III) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indium(III) trifluoromethanesulfonate
Reactant of Route 2
Indium(III) trifluoromethanesulfonate
Reactant of Route 3
Indium(III) trifluoromethanesulfonate

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